molecular formula C18H18O4 B13979388 Ethyl (2-benzyloxybenzoyl)acetate

Ethyl (2-benzyloxybenzoyl)acetate

Cat. No.: B13979388
M. Wt: 298.3 g/mol
InChI Key: YPTHAOSWRMFEGQ-UHFFFAOYSA-N
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Description

Ethyl (2-benzyloxybenzoyl)acetate is an organic compound with the molecular formula C18H18O4. It is an ester derivative of benzyloxybenzoic acid and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a benzyloxy group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-benzyloxybenzoyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-benzyloxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification: 2-benzyloxybenzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

    Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is further purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-benzyloxybenzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Hydrolysis: 2-benzyloxybenzoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzyloxybenzoic acid derivatives.

Scientific Research Applications

Ethyl (2-benzyloxybenzoyl)acetate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of ethyl (2-benzyloxybenzoyl)acetate depends on the specific reactions it undergoes. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of 2-benzyloxybenzoic acid and ethanol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl (2-benzyloxybenzoyl)acetate can be compared with other ester derivatives of benzyloxybenzoic acid, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl (2-benzyloxybenzoyl)acetate: Similar structure but with a propyl ester group.

    Butyl (2-benzyloxybenzoyl)acetate: Similar structure but with a butyl ester group.

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and solubility properties, making it suitable for particular applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 3-oxo-3-(2-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-16(19)15-10-6-7-11-17(15)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

YPTHAOSWRMFEGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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